- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]Organic Letters, 2011, 13(4), 648-651,
Cas no 90418-93-2 (2-Methylbenzodthiazole-5-carbonitrile)

90418-93-2 structure
Nombre del producto:2-Methylbenzodthiazole-5-carbonitrile
Número CAS:90418-93-2
MF:C9H6N2S
Megavatios:174.222340106964
MDL:MFCD18415973
CID:798343
2-Methylbenzodthiazole-5-carbonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 2-Methylbenzo[d]thiazole-5-carbonitrile
- 2-methyl-1,3-benzothiazole-5-carbonitrile
- 5-Benzothiazolecarbonitrile,2-methyl-
- 5-Benzothiazolecarbonitrile,2-methyl-(7CI,9CI)
- 5-cyano-2-methylbenzothiazole
- 2-methylbenzothiazole-5-carbonitrile
- LMGBAGZYSFICDQ-UHFFFAOYSA-N
- 2-methyl-5-benzothiazolecarbonitrile
- FCH1148315
- AX8236974
- ST24022346
- Z5314
- 2-METHYL-5-BENZO[D]THIAZOLECARBONITRILE
- 2-Methyl-5-benzothiazolecarbonitrile (ACI)
- 2-Methylbenzodthiazole-5-carbonitrile
-
- MDL: MFCD18415973
- Renchi: 1S/C9H6N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
- Clave inchi: LMGBAGZYSFICDQ-UHFFFAOYSA-N
- Sonrisas: N#CC1C=C2C(SC(C)=N2)=CC=1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 220
- Superficie del Polo topológico: 64.9
Propiedades experimentales
- Punto de ebullición: 325.1±15.0℃ at 760 mmHg
2-Methylbenzodthiazole-5-carbonitrile Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
2-Methylbenzodthiazole-5-carbonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM126394-250mg |
2-methylbenzo[d]thiazole-5-carbonitrile |
90418-93-2 | 97% | 250mg |
$*** | 2023-05-29 | |
Ambeed | A127333-1g |
2-Methylbenzo[d]thiazole-5-carbonitrile |
90418-93-2 | 97% | 1g |
$141.0 | 2025-02-21 | |
eNovation Chemicals LLC | D961216-100mg |
5-Benzothiazolecarbonitrile, 2-methyl- |
90418-93-2 | 97% | 100mg |
$90 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59140-100mg |
2-Methylbenzo[d]thiazole-5-carbonitrile |
90418-93-2 | 97% | 100mg |
¥283.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y0983315-5g |
2-Methylbenzo[d]thiazole-5-carbonitrile |
90418-93-2 | 95% | 5g |
$520 | 2024-08-02 | |
TRC | M113360-100mg |
2-Methylbenzo[d]thiazole-5-carbonitrile |
90418-93-2 | 100mg |
$ 260.00 | 2022-06-04 | ||
TRC | M113360-500mg |
2-Methylbenzo[d]thiazole-5-carbonitrile |
90418-93-2 | 500mg |
$ 845.00 | 2022-06-04 | ||
TRC | M113360-250mg |
2-Methylbenzo[d]thiazole-5-carbonitrile |
90418-93-2 | 250mg |
$ 535.00 | 2022-06-04 | ||
Alichem | A051000104-5g |
5-Cyano-2-methylbenzothiazole |
90418-93-2 | 98% | 5g |
$1471.47 | 2023-08-31 | |
abcr | AB439556-1 g |
2-Methylbenzo[d]thiazole-5-carbonitrile, 95%; . |
90418-93-2 | 95% | 1g |
€496.10 | 2023-07-18 |
2-Methylbenzodthiazole-5-carbonitrile Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ; heated
1.2 Solvents: Acetonitrile , Water ; 18 h, 70 °C
1.2 Solvents: Acetonitrile , Water ; 18 h, 70 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide Solvents: Acetone , Water
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
Referencia
- Potent and orally efficacious benzothiazole amides as TRPV1 antagonistsBioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6205-6211,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , X-Phos Solvents: Isopropanol ; 2 h, 80 °C
Referencia
- A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl HalidesOrganic Process Research & Development, 2016, 20(8), 1540-1545,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel dichloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 3.5 h, 80 °C; 80 °C → rt
Referencia
- General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAPOrganic Letters, 2017, 19(8), 2118-2121,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C
Referencia
- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation ReactionsACS Catalysis, 2019, 9(4), 3360-3365,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ; heated
1.2 Reagents: Potassium carbonate Solvents: tert-Butanol , Water ; 18 h, 80 °C; 80 °C → rt
1.3 Reagents: Ethyl acetate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: tert-Butanol , Water ; 18 h, 80 °C; 80 °C → rt
1.3 Reagents: Ethyl acetate Solvents: Water ; rt
Referencia
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Mesylates in Water or tBuOH/WaterAngewandte Chemie, 2010, 49(47), 8918-8922,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Tris(trimethylsilyl)silane , Bromotrimethylsilane , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel iodide (NiI2) , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Anisole ; 36 h, 50 °C
Referencia
- Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl HalidesOrganic Letters, 2022, 24(12), 2271-2275,
2-Methylbenzodthiazole-5-carbonitrile Raw materials
- Formamide
- Potassium hexacyanoferrate
- Potassium Ferrocyanide Trihydrate
- 1,4-Dicyanobenzene
- 2-methyl-1,3-benzothiazol-5-amine
- 5-Chloro-2-methyl-1,3-benzothiazole
- 5-Bromo-2-methylbenzothiazole
2-Methylbenzodthiazole-5-carbonitrile Preparation Products
2-Methylbenzodthiazole-5-carbonitrile Literatura relevante
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
2. Back matter
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90418-93-2)2-Methylbenzodthiazole-5-carbonitrile

Pureza:99%
Cantidad:5g
Precio ($):473.0